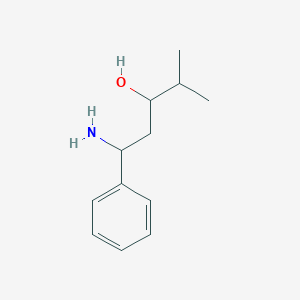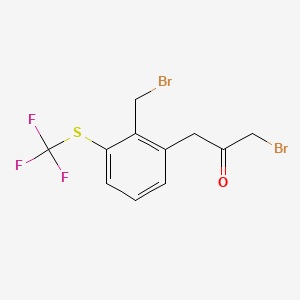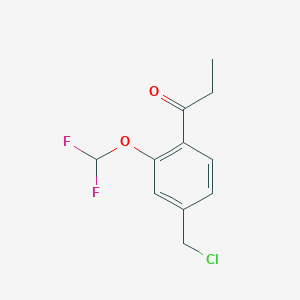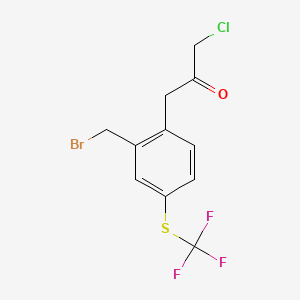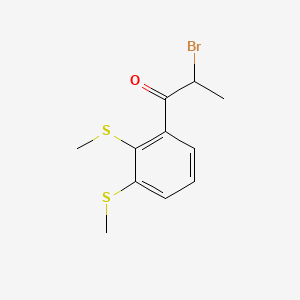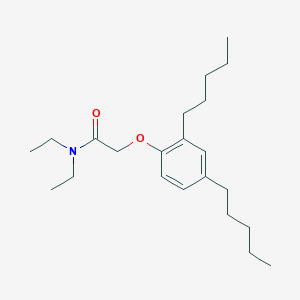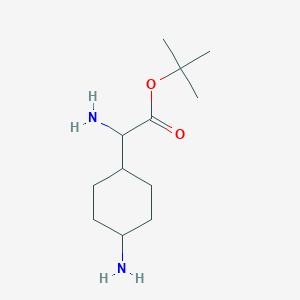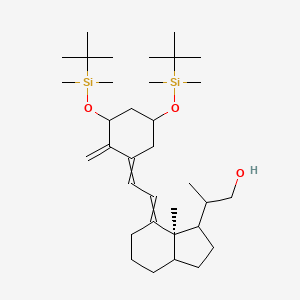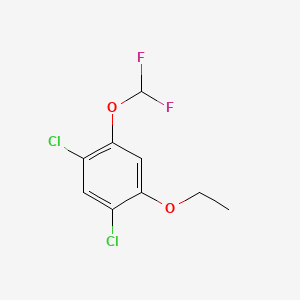
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a benzene ring, making it a halogenated aromatic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of ethoxy and difluoromethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Ethoxylation: Introduction of the ethoxy group using ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Difluoromethoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic structure allows it to engage in various binding interactions, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1,5-Dichloro-2-difluoromethoxy-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1,5-Dichloro-2-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both ethoxy and difluoromethoxy groups, which can impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H8Cl2F2O2 |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
1,5-dichloro-2-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
BFGQUEQLHQNTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)

